Cas no 84797-37-5 (3-{imidazo1,2-apyridin-3-yl}propanoic acid)

3-{Imidazo[1,2-a]pyridin-3-yl}propanoic acid is a heterocyclic carboxylic acid derivative featuring an imidazopyridine core linked to a propanoic acid moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its structural versatility and potential as a building block for bioactive molecules. The imidazopyridine scaffold is known for its pharmacological relevance, often contributing to enhanced binding affinity and metabolic stability in drug candidates. The propanoic acid group further enables functionalization, facilitating the synthesis of derivatives with tailored properties. Its well-defined chemical structure and synthetic accessibility make it a valuable intermediate for developing novel therapeutic agents, particularly in targeting neurological and inflammatory pathways.
3-{imidazo1,2-apyridin-3-yl}propanoic acid structure
84797-37-5 structure
Product Name:3-{imidazo1,2-apyridin-3-yl}propanoic acid
CAS No:84797-37-5
MF:C9H9N3O2
MW:191.186661481857
CID:2192440
PubChem ID:10511867
Update Time:2025-10-30

3-{imidazo1,2-apyridin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Imidazo<1,2-a>pyridin-3-yl)propanoic acid
    • 3-{imidazo1,2-apyridin-3-yl}propanoic acid
    • SCHEMBL9850780
    • DB-338967
    • 3-(IMIDAZOPYRIDIN-3-YL)PROPANOIC ACID
    • 84797-37-5
    • Inchi: 1S/C9H9N3O2/c13-8(14)3-5-12-6-11-7-2-1-4-10-9(7)12/h1-2,4,6H,3,5H2,(H,13,14)
    • InChI Key: BGONTDXMVZSNRK-UHFFFAOYSA-N
    • SMILES: OC(CCN1C=NC2=CC=CN=C12)=O

Computed Properties

  • Exact Mass: 191.069476538Da
  • Monoisotopic Mass: 191.069476538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 68Ų

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3-{imidazo1,2-apyridin-3-yl}propanoic acid Related Literature

Additional information on 3-{imidazo1,2-apyridin-3-yl}propanoic acid

Introduction to 3-{imidazo[1,2-apyridin-3-yl}propanoic acid (CAS No. 84797-37-5) in Modern Chemical and Pharmaceutical Research

3-{imidazo[1,2-apyridin-3-yl}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 84797-37-5, represents a significant compound in the realm of medicinal chemistry and bioorganic synthesis. This heterocyclic derivative, featuring a fused imidazo[1,2-a]pyridine core linked to a propanoic acid moiety, has garnered considerable attention due to its structural versatility and potential pharmacological applications. The compound’s unique architecture positions it as a valuable scaffold for the development of novel therapeutic agents targeting various biological pathways.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, renowned for its ability to interact with multiple biological targets, including enzymes and receptors. Its aromatic system provides a favorable electronic environment for hydrogen bonding and hydrophobic interactions, making it an ideal candidate for designing molecules with high binding affinity. In particular, the 3-{imidazo[1,2-apyridin-3-yl}propanoic acid structure combines the favorable properties of the imidazo[1,2-a]pyridine ring system with the functionalization potential of the propanoic acid side chain. This combination has been exploited in recent years to develop compounds with enhanced pharmacokinetic profiles and reduced toxicity.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid as a lead compound. Studies utilizing virtual screening and docking simulations have demonstrated its potential as an inhibitor of kinases and other enzyme targets implicated in cancer and inflammatory diseases. The propanoic acid moiety serves as a critical pharmacophore, enabling precise tuning of solubility and metabolic stability while maintaining strong binding interactions with biological targets. These findings have spurred interest in synthesizing derivatives of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid to optimize its therapeutic potential.

The synthesis of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps include condensation reactions between imidazo[1,2-a]pyridine derivatives and β-keto esters or acetoacetates to introduce the propanoic acid side chain. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, enabling higher yields and cleaner reaction profiles. The ability to modify both the imidazo[1,2-a]pyridine core and the propanoic acid group allows for extensive structural diversification, facilitating the exploration of novel analogs with tailored biological activities.

In the context of drug development, 3-{imidazo[1,2-apyridin-3-yl}propanoic acid has been investigated for its potential role in modulating pathways relevant to neurological disorders. Preclinical studies have suggested that derivatives of this compound may exhibit neuroprotective effects by interacting with receptors such as sigma-1 receptors (S1Rs) and N-methyl-D-aspartate (NMDA) receptors. The S1R receptor is particularly noteworthy due to its involvement in synaptic plasticity and stress response mechanisms. By targeting this receptor system, compounds like 3-{imidazo[1,2-apyridin-3-yl}propanoic acid may offer therapeutic benefits in conditions such as Alzheimer’s disease and traumatic brain injury.

The propanoic acid side chain in 3-{imidazo[1,2-apyridin-3-yl}propanoic acid also contributes to its potential as a drug candidate by influencing pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Computational studies have demonstrated that modifications to this moiety can significantly impact solubility and permeability parameters essential for oral bioavailability. For instance, introducing hydrophilic substituents into the propanoic acid group can enhance water solubility while maintaining binding affinity to biological targets. Such fine-tuning strategies are critical for advancing candidates from preclinical stages to clinical trials.

Recent publications have also explored the use of 3-{imidazo[1,2-apyridin-3-yl}propanoic acid as a building block for more complex drug candidates through bioconjugation techniques. By linking this scaffold to biomolecules such as peptides or antibodies via click chemistry reactions involving azides and alkynes, researchers have generated targeted therapeutics with improved specificity and efficacy. These bioconjugates hold promise for applications in oncology and immunotherapy by leveraging the inherent binding properties of 3-{imidazo[1,2-a]pyridine derivatives while enhancing delivery systems through targeted carriers.

The growing interest in 3-{imidazo[1,2-apyridin-3-yl}propanoic acid underscores its versatility as a pharmacological toolkit. Its ability to serve as a scaffold for diverse therapeutic interventions makes it an attractive molecule for medicinal chemists seeking novel drug candidates. As research continues to uncover new biological functions associated with imidazo[1,2-a]pyridines and their derivatives,84797-37-5 will likely remain at the forefront of academic and industrial investigations into next-generation therapeutics.

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